Cas no 899728-56-4 (3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea)

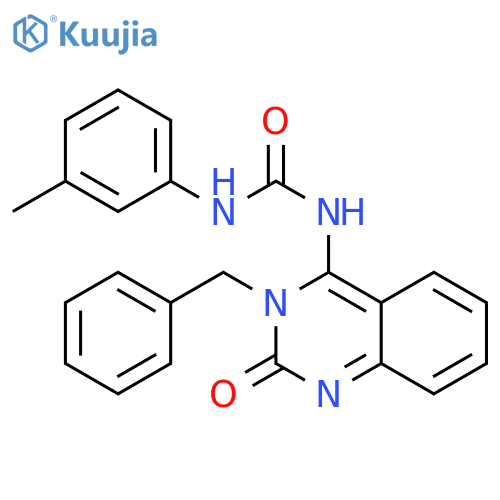

899728-56-4 structure

商品名:3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea

CAS番号:899728-56-4

MF:C23H20N4O2

メガワット:384.430504798889

CID:5485226

3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea 化学的及び物理的性質

名前と識別子

-

- WNSFGIZGCUJZSN-YYADALCUSA-N

- 3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea

-

- インチ: 1S/C23H20N4O2/c1-16-8-7-11-18(14-16)24-22(28)26-21-19-12-5-6-13-20(19)25-23(29)27(21)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28)

- InChIKey: ASXUXXXHRHZUMH-UHFFFAOYSA-N

- ほほえんだ: N(C1=C2C(=NC(=O)N1CC1=CC=CC=C1)C=CC=C2)C(NC1=CC=CC(C)=C1)=O

3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2802-0281-5mg |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-75mg |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-1mg |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-20μmol |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-100mg |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-10μmol |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-30mg |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-40mg |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-2μmol |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2802-0281-25mg |

3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |

899728-56-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

899728-56-4 (3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量